Cas no 1006037-10-0 (Methyl 4-(1-isocyanatocyclopropyl)benzoate)

Methyl 4-(1-isocyanatocyclopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(1-isocyanatocyclopropyl)benzoate
- LOHIMCYSVRCTTD-UHFFFAOYSA-N
- Benzoic acid, 4-(1-isocyanatocyclopropyl)-, Methyl ester
- 1006037-10-0
- SCHEMBL13210492
- Benzoic acid,4-(1-isocyanatocyclopropyl)-,methyl ester
- DA-16448
- EN300-1850250
-
- Inchi: InChI=1S/C12H11NO3/c1-16-11(15)9-2-4-10(5-3-9)12(6-7-12)13-8-14/h2-5H,6-7H2,1H3
- InChI Key: LOHIMCYSVRCTTD-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC=C(C=C1)C2(CC2)N=C=O
Computed Properties
- Exact Mass: 217.07389321g/mol
- Monoisotopic Mass: 217.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 55.7Ų
Methyl 4-(1-isocyanatocyclopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850250-0.25g |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
1006037-10-0 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1850250-10g |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
1006037-10-0 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1850250-0.05g |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
1006037-10-0 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1850250-10.0g |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
1006037-10-0 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1850250-5g |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
1006037-10-0 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1850250-0.1g |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
1006037-10-0 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1850250-0.5g |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
1006037-10-0 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1850250-2.5g |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
1006037-10-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1850250-1.0g |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
1006037-10-0 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1850250-5.0g |
methyl 4-(1-isocyanatocyclopropyl)benzoate |
1006037-10-0 | 5g |
$2858.0 | 2023-06-02 |
Methyl 4-(1-isocyanatocyclopropyl)benzoate Related Literature
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on Methyl 4-(1-isocyanatocyclopropyl)benzoate
Recent Advances in the Application of Methyl 4-(1-isocyanatocyclopropyl)benzoate (CAS: 1006037-10-0) in Chemical Biology and Pharmaceutical Research
Methyl 4-(1-isocyanatocyclopropyl)benzoate (CAS: 1006037-10-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its isocyanate functional group and cyclopropyl moiety, has demonstrated versatile applications in drug discovery, particularly in the development of covalent inhibitors and targeted therapeutics. The unique reactivity of the isocyanate group allows for selective modification of biological targets, making it a valuable tool in medicinal chemistry.
Recent studies have focused on the synthesis and optimization of Methyl 4-(1-isocyanatocyclopropyl)benzoate derivatives to enhance their pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of covalent kinase inhibitors, showcasing its potential in targeting oncogenic signaling pathways. The research highlighted the compound's ability to form stable covalent bonds with cysteine residues in the ATP-binding pocket of kinases, leading to prolonged target engagement and improved therapeutic efficacy.
In addition to its applications in kinase inhibition, Methyl 4-(1-isocyanatocyclopropyl)benzoate has been explored as a versatile building block for PROTAC (Proteolysis Targeting Chimera) development. A recent study demonstrated its utility in constructing heterobifunctional molecules that selectively degrade disease-relevant proteins. The cyclopropyl ring in the compound's structure was found to confer metabolic stability, addressing a common challenge in PROTAC design.
The compound's mechanism of action has been further elucidated through structural biology approaches. Cryo-EM and X-ray crystallography studies have revealed detailed interactions between Methyl 4-(1-isocyanatocyclopropyl)benzoate-containing molecules and their protein targets. These structural insights are driving the rational design of next-generation therapeutics with improved selectivity and reduced off-target effects.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient and scalable routes to Methyl 4-(1-isocyanatocyclopropyl)benzoate. Novel catalytic systems have been reported that enable the preparation of this compound with higher yields and improved purity, addressing previous challenges in large-scale production. These methodological improvements are expected to accelerate its adoption in both academic and industrial settings.
Looking forward, Methyl 4-(1-isocyanatocyclopropyl)benzoate continues to show promise in emerging areas such as targeted protein degradation and covalent drug discovery. Ongoing research is exploring its potential in addressing previously "undruggable" targets, with preliminary results suggesting activity against challenging protein classes. As the understanding of its reactivity and applications expands, this compound is poised to play an increasingly important role in the development of innovative therapeutic strategies.
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